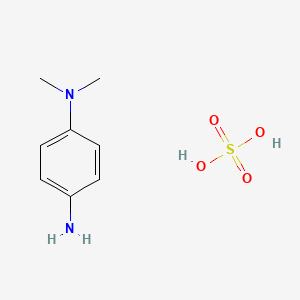

N,N-Dimethyl-p-phenylenediamine sulfate

Description

Properties

IUPAC Name |

4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.H2O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h3-6H,9H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUKPDKNLKRLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60160-75-0, 536-47-0, 99-98-9 (Parent) | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60160-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883430 | |

| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6219-73-4, 536-47-0 | |

| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-amino-N,N-dimethylaniline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X997IVP3JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Mechanistic Organic Chemistry of N,n Dimethyl P Phenylenediamine and Its Derivatives

Methodologies for the Chemical Synthesis of N,N-Dimethyl-p-phenylenediamine

The synthesis of N,N-Dimethyl-p-phenylenediamine can be achieved through various chemical routes, often involving the reduction of a nitrogen-containing functional group on a substituted N,N-dimethylaniline precursor.

A notable synthetic method for N,N-Dimethyl-p-phenylenediamine involves the reduction of p-nitro-N,N-dimethylaniline using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com This approach is presented as an environmentally conscious alternative, as the byproducts are primarily nitrogen gas and water. google.com The reaction is typically carried out in a protic polar solvent, such as methanol (B129727) or ethanol (B145695), with a copper-based catalyst. google.com

A specific catalyst used is CuO supported on carbon (CuO/C), where the loading of CuO is between 8-10%. google.com The reaction temperature can range from 20-100°C, and the molar ratio of p-nitro-N,N-dimethylaniline to hydrazine hydrate is generally between 1:1 and 1:5. google.com This method is characterized by mild reaction conditions and high yields. google.com

| Starting Material | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| p-nitro-N,N-dimethylaniline | Methanol | CuO/C | 20 | 20 | 80 |

| p-nitro-N,N-dimethylaniline | Ethanol | CuO/C | 75 | 5 | 95 |

This table summarizes reaction conditions and outcomes for the synthesis of N,N-Dimethyl-p-phenylenediamine via hydrazine hydrate reduction, based on data from a patent on the method. google.com

Beyond hydrazine hydrate reduction, several other pathways exist for the synthesis of N,N-Dimethyl-p-phenylenediamine. A common industrial method begins with the nitration of dimethylaniline, followed by the reduction of the resulting 4-nitrodimethylaniline. wikipedia.org

Traditional reduction methods for the nitro group include the use of metal reductants like iron filings. google.com Another established route involves the nitrosation of N,N-dimethylaniline to form p-nitroso-N,N-dimethylaniline, which is subsequently reduced using reagents such as zinc powder. google.comgoogle.com

Catalytic hydrogenation is also a prominent method. For instance, N,N-Dimethyl-4-nitroaniline can be reduced using a Raney nickel catalyst under hydrogen pressure. rasayanjournal.co.inrasayanjournal.co.in This process is efficient and can be scaled for larger production, achieving high yields. rasayanjournal.co.in Another variation involves the reaction of p-nitrochlorobenzene with dimethylamine (B145610) hydrochloride, followed by catalytic hydrogenation to yield the final product. google.com

| Precursor | Key Reagents | Method Type | Reference |

| N,N-Dimethylaniline | Nitrating agent, then reducing agent | Nitration followed by Reduction | wikipedia.org |

| N,N-Dimethylaniline | Nitrosating agent (e.g., alkyl nitrite), then reducing agent (e.g., zinc) | Nitrosation followed by Reduction | google.comgoogle.com |

| N,N-Dimethyl-4-nitroaniline | Raney Nickel, H₂ | Catalytic Hydrogenation | rasayanjournal.co.inrasayanjournal.co.in |

| p-Nitrochlorobenzene | Dimethylamine HCl, then catalyst and H₂ | Nucleophilic Substitution followed by Catalytic Hydrogenation | google.com |

This table provides a comparative overview of alternative synthetic pathways for N,N-Dimethyl-p-phenylenediamine.

Oxidative Chemistry of N,N-Dimethyl-p-phenylenediamine and Related Analogues

The oxidative chemistry of N,N-Dimethyl-p-phenylenediamine is complex and highly dependent on experimental conditions. Its ability to undergo oxidation to form stable, colored species is a key feature of its chemical behavior.

The electrochemical oxidation of N,N-Dimethyl-p-phenylenediamine (DMPD) in aqueous solutions is highly sensitive to pH, exhibiting diverse reaction mechanisms. researchgate.net Cyclic voltammetry studies have revealed that the oxidation pathway changes significantly across the pH spectrum. researchgate.net

At a pH of 0, the oxidation follows a CE mechanism, where a chemical step precedes the electron transfer. In the pH range of 3 to 6, an EE mechanism is observed, indicating two distinct electron transfer steps. In basic solutions, the process shifts to an ECE mechanism, involving an electron transfer, a chemical reaction, and a subsequent electron transfer. At other pH values, a simple, single-step electron transfer (E) mechanism may occur. researchgate.net The oxidation can lead to the formation of various products, including quinonediimine and quinonemonoimine, which can then participate in further coupling reactions. researchgate.net

| pH Range | Proposed Mechanism | Description |

| 0 | CE | A chemical step precedes the electron transfer. |

| 3-6 | EE | Two sequential one-electron transfer steps. |

| Basic | ECE | Electron transfer, followed by a chemical step, then another electron transfer. |

This table outlines the different anodic oxidation mechanisms of N,N-Dimethyl-p-phenylenediamine as a function of the pH of the aqueous medium. researchgate.net

N,N-Dimethyl-p-phenylenediamine can undergo catalytic oxidative coupling reactions with other aromatic compounds. A notable example is its reaction with 1,3-phenylenediamine in the presence of hydrogen peroxide. nih.govresearchgate.net This reaction is significantly accelerated by the presence of certain metal ions, such as iron, copper, and cobalt, which act as catalysts. nih.govresearchgate.net

The proposed mechanism involves the metal-catalyzed oxidation of DMPD to an oxidized intermediate. nih.govresearchgate.net This intermediate then couples with 1,3-phenylenediamine to form a distinctly blue-colored product. nih.govresearchgate.net This reaction forms the basis for sensitive analytical methods for detecting trace amounts of these metals. nih.govresearchgate.net Another significant application of oxidative coupling is the synthesis of Methylene (B1212753) Blue, which involves the oxidation of DMPD in the presence of a sulfide (B99878) source. earthlinepublishers.comwikipedia.org

A hallmark of the oxidative chemistry of N,N-Dimethyl-p-phenylenediamine is its ability to form a stable radical cation upon one-electron oxidation. wikipedia.orgchemodex.com This species, [H₂NC₆H₄N(CH₃)₂]⁺, is commonly known as Wurster's Red. wikipedia.org

The formation of this colored radical cation is a key principle in assays designed to measure oxidative stress. chemodex.comwur.nlnih.gov At an acidic pH and in the presence of an oxidizing agent, DMPD is converted to this stable, colored radical. chemodex.com Antioxidant compounds can then reduce this radical cation, causing a measurable decrease in color intensity. chemodex.com The stability of this radical allows for its use in various redox-based analytical tests. chemodex.comwur.nl The electrochemical oxidation of DMPD in aqueous solutions over a pH range of 1.4 to 9.7 has been shown to produce the Wurster's Red cation radical, among other products. researchgate.net

Coupling Reactions and Derivative Formation

N,N-Dimethyl-p-phenylenediamine (DMPD) is a versatile chemical intermediate that participates in a variety of coupling reactions to form a range of derivatives. These reactions are often characterized by oxidative processes that lead to the formation of new carbon-nitrogen or carbon-carbon bonds.

One notable example is the catalytic oxidative coupling of DMPD with 1,3-phenylenediamine (mPD) in the presence of hydrogen peroxide. nih.govnih.gov This reaction is significantly accelerated by the presence of certain metal ions, such as iron and copper. nih.govnih.gov The proposed mechanism involves the metal-catalyzed oxidation of DMPD to form an oxidized intermediate. nih.govnih.gov This reactive species then undergoes coupling with 1,3-phenylenediamine to yield a distinctly blue-colored product. nih.govnih.gov This specific reaction has found practical applications in the development of analytical methods for the trace determination of these metal ions. nih.govnih.gov

Another significant application of DMPD's coupling reactivity is in the synthesis of Methylene Blue, a prominent thiazine (B8601807) dye. The historical synthesis developed by Heinrich Caro involves the oxidation of N,N-dimethyl-p-phenylenediamine in the presence of hydrogen sulfide and an oxidizing agent like ferric chloride. earthlinepublishers.com The mechanism of this transformation is complex and proceeds through a series of radical ion intermediates. earthlinepublishers.com The process is initiated by the oxidation of DMPD, followed by deprotonation and subsequent radical coupling steps. earthlinepublishers.com An intermediate sulfhydryl derivative is formed, which undergoes further oxidation to an o-imino thione. earthlinepublishers.com This intermediate then condenses with another molecule of DMPD. earthlinepublishers.com

The oxidation of N,N-Dimethyl-p-phenylenediamine can also lead to the formation of a stable, deep red radical cation known as Wurster's Red. wikipedia.org This transformation highlights the redox properties of phenylenediamines. wikipedia.org

Furthermore, DMPD can react with carbon disulfide to form a mercaptobenzothiazole derivative, demonstrating another pathway for derivative formation. wikipedia.org

Table 1: Examples of Coupling Reactions Involving N,N-Dimethyl-p-phenylenediamine

| Reactant(s) | Reagents/Catalysts | Product Type | Application/Significance |

|---|---|---|---|

| N,N-Dimethyl-p-phenylenediamine, 1,3-phenylenediamine | Hydrogen peroxide, Iron/Copper ions | Blue-colored coupled product | Trace metal analysis nih.govnih.gov |

| N,N-Dimethyl-p-phenylenediamine, Hydrogen sulfide | Ferric chloride | Methylene Blue (Thiazine dye) | Dye synthesis earthlinepublishers.com |

| N,N-Dimethyl-p-phenylenediamine | Oxidizing agent | Wurster's Red (Radical cation) | Redox studies wikipedia.org |

| N,N-Dimethyl-p-phenylenediamine, Carbon disulfide, Sulfur | Heat | Mercaptobenzothiazole derivative | Heterocyclic synthesis wikipedia.org |

Neutralization Reactions and Salt Chemistry

As an aromatic amine, N,N-Dimethyl-p-phenylenediamine possesses basic properties and readily undergoes neutralization reactions with acids to form the corresponding ammonium (B1175870) salts. This is a fundamental acid-base reaction in organic chemistry.

The reaction with sulfuric acid (H₂SO₄) results in the formation of N,N-Dimethyl-p-phenylenediamine sulfate (B86663). The chemical formula for this salt is C₈H₁₂N₂·H₂SO₄. scbt.com The formation of this salt involves the protonation of one or both of the nitrogen atoms of the N,N-Dimethyl-p-phenylenediamine molecule by the sulfuric acid. The lone pair of electrons on the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the sulfuric acid. Given that N,N-Dimethyl-p-phenylenediamine has two basic nitrogen atoms (the primary amine and the tertiary amine), it can potentially be mono- or di-protonated depending on the stoichiometry of the acid. The primary amino group is generally more basic than the dimethylamino group due to the electron-donating nature of the alkyl groups on the tertiary amine, which can slightly reduce the availability of its lone pair for protonation through steric hindrance and electronic effects.

Similarly, N,N-Dimethyl-p-phenylenediamine reacts with hydrochloric acid (HCl) to form the corresponding hydrochloride salt. A method for the preparation of N,N-Dimethyl-p-phenylenediamine hydrochloride involves passing hydrogen chloride gas through a solution of N,N-Dimethyl-p-phenylenediamine in an organic solvent such as toluene. google.com This leads to the precipitation of the hydrochloride salt. google.com The resulting salt can exist as the dihydrochloride (B599025), with the molecular formula C₈H₁₂N₂·2HCl. google.com

The formation of these salts is a common strategy to improve the water solubility and stability of the amine. The free base form of N,N-Dimethyl-p-phenylenediamine can be susceptible to oxidation, particularly on exposure to air and light, which can lead to discoloration. The salt forms are generally more stable crystalline solids.

Table 2: Salt Formation from N,N-Dimethyl-p-phenylenediamine

| Acid | Salt Name | Chemical Formula of Salt |

|---|---|---|

| Sulfuric Acid | N,N-Dimethyl-p-phenylenediamine sulfate | C₈H₁₂N₂·H₂SO₄ scbt.com |

| Hydrochloric Acid | N,N-Dimethyl-p-phenylenediamine hydrochloride | C₈H₁₂N₂·2HCl google.com |

Advanced Analytical Applications and Spectrophotometric Techniques Employing N,n Dimethyl P Phenylenediamine Sulfate

Quantification of Sulfide (B99878) and Hydrogen Sulfide (H₂S)

The determination of sulfide and its gaseous form, hydrogen sulfide, is crucial in various fields, including environmental science, wastewater management, and biomedical research. N,N-Dimethyl-p-phenylenediamine sulfate (B86663) is a key reagent in one of the most established and sensitive methods for this purpose.

Methylene (B1212753) Blue Formation Methodologies

The cornerstone of sulfide quantification using N,N-Dimethyl-p-phenylenediamine sulfate is the formation of methylene blue. In an acidic medium and in the presence of a ferric chloride catalyst, N,N-Dimethyl-p-phenylenediamine reacts with sulfide ions to produce the vibrant blue methylene blue dye. The intensity of the resulting color, which is directly proportional to the sulfide concentration, is then measured spectrophotometrically at a wavelength of approximately 670 nm.

This reaction is highly sensitive, allowing for the detection of sulfide concentrations in the range of 0.020 to 1.50 mg/L. The color developed is stable for up to 60 minutes, providing a reliable window for measurement. The basic steps of the methylene blue method involve:

Collection of the sample, often with precautions to prevent aeration.

Addition of an acidic solution of this compound.

Addition of a ferric chloride solution to catalyze the reaction.

A reaction time to allow for full color development.

Measurement of the absorbance of the solution.

To remove the color interference from the ferric chloride, ammonium (B1175870) phosphate (B84403) can be added after the initial color development.

Optimization for Biological and Environmental Samples

The analysis of sulfide in complex matrices such as biological fluids (e.g., plasma) and environmental water samples requires specific optimization to mitigate interferences.

For biological samples, a common approach involves the initial precipitation of sulfide as zinc sulfide by adding zinc acetate (B1210297) to the sample. This step serves to concentrate the sulfide and separate it from interfering substances present in the biological matrix. The zinc sulfide precipitate is then redissolved, and the methylene blue reaction is carried out. This pre-concentration step enhances the sensitivity and accuracy of the assay for measuring low physiological concentrations of H₂S.

In environmental samples, particularly wastewaters, various substances can interfere with the methylene blue method. Strong reducing agents can prevent the formation of the blue color, while certain metal ions can precipitate sulfide, leading to lower recovery rates. To address these challenges, a preliminary precipitation with zinc acetate is also recommended. This procedure effectively removes interferences from sulfite, thiosulfate, and iodide, though not from ferrocyanide, which can produce a blue color itself.

Table 1: Methylene Blue Method Parameters for Different Sample Types

| Parameter | Biological Samples (e.g., Plasma) | Environmental Samples (e.g., Wastewater) |

| Pre-treatment | Precipitation with zinc acetate to concentrate sulfide and remove matrix interferences. | Precipitation with zinc acetate to remove interfering substances like sulfites and thiosulfates. |

| pH | Acidic (typically pH 0.4-0.7) for the color-forming reaction. | Acidic (typically pH 0.4-0.7) for the color-forming reaction. |

| Wavelength (λmax) | ~670 nm | ~670 nm |

| Common Interferences | Proteins, other thiols. | Strong reducing agents, thiosulfate, iodide, ferrocyanide, certain metal ions. |

Analysis of Polysulfides and Polythionates

While the methylene blue method is highly effective for simple sulfides, the analysis of more complex sulfur species like polysulfides and polythionates presents significant challenges. Research into the effectiveness of related compounds, such as N,N-diethyl-p-phenylenediamine, has shown that the difficulty of analysis increases with the length of the sulfur chain. The standard acidification-and-purge methods are often not suitable for these compounds. While the use of reducing agents to convert polysulfides and polythionates to sulfide prior to analysis has been explored, this approach has shown only slight improvements in recovery. Direct and accurate spectrophotometric methods for the quantification of polysulfides and polythionates using this compound are not well-established in the reviewed literature.

Spectrophotometric Determination of Metal Ions

This compound also plays a role in the determination of various metal ions, often through catalytic reactions that lead to the formation of colored products.

Trace Gold(III) Analysis in Pharmaceutical Matrices

Catalytic Determination of Trace Copper and Iron

A highly sensitive method for the determination of trace amounts of copper and iron has been developed based on the catalytic oxidative coupling reaction of N,N-Dimethyl-p-phenylenediamine (DPD) with 1,3-phenylenediamine (mPD) in the presence of hydrogen peroxide. In this reaction, copper and iron ions catalyze the oxidation of DPD. The oxidized DPD then couples with mPD to form a blue-colored product, which is measured spectrophotometrically at 650 nm.

This method can be adapted for flow injection analysis, allowing for rapid and automated measurements. The sensitivity of the method is enhanced by the catalytic nature of the reaction, enabling the detection of copper and iron at microgram-per-liter (µg/L) levels. The interference from Fe(III) and Fe(II) in the determination of copper can be effectively suppressed by pretreating the sample with an ammonium acetate buffer at pH 8.4.

Table 2: Performance Characteristics of the Catalytic Method for Copper and Iron Determination

| Parameter | Copper (Cu) | Iron (Fe) |

| Linearity Range | 0-8 µg/L | 0-2 µg/L |

| Detection Limit | 0.05 µg/L | 0.02 µg/L |

| Relative Standard Deviation (RSD) | 1.4% (at 2.0 µg/L) | 1.5% (at 1.0 µg/L) |

| Wavelength (λmax) | 650 nm | 650 nm |

| Interference Suppression (for Cu) | Ammonium acetate buffer (pH 8.4) for Fe(II/III) | Not applicable |

Assessment of Oxidative Status in Biological Systems

N,N-Dimethyl-p-phenylenediamine (DMPD), often used as its sulfate salt, serves as a valuable chromogenic reagent in the evaluation of oxidative stress in biological samples. The methodology is centered on the ability of DMPD to form a stable and colored radical cation upon interaction with oxidizing agents.

Hydroperoxide Equivalent Measurements in Plasma and Serum

The intensity of the color, which can be measured spectrophotometrically by its absorbance, is directly proportional to the concentration of hydroperoxyl compounds in the plasma or serum sample. sigmaaldrich.comresearchgate.net The results are typically expressed as hydrogen peroxide equivalents (HPE), providing a quantitative measure of the oxidative status. wur.nlsigmaaldrich.com This assay can be automated and performed in a kinetic mode, making it suitable for routine clinical analyses. wur.nlsigmaaldrich.com The method's reliability is not affected by the freezing, thawing, or storage time of the plasma samples. wur.nl

Detection and Quantification of Organic Molecules

Spectrophotometric methods employing N,N-dialkyl-p-phenylenediamine derivatives have been established for the detection and quantification of various organic molecules, including pharmaceuticals and biomolecules. These methods are valued for their simplicity and sensitivity. researchgate.net

Determination of Phenolic Compounds

A spectrophotometric method has been developed for the determination of drugs containing a phenol (B47542) group, utilizing N,N-diethyl-p-phenylenediamine sulphate (a closely related compound). srce.hrnih.gov The analytical procedure involves the oxidation of the reagent by potassium iodate (B108269) (KIO4), followed by a coupling reaction with the phenolic drug. srce.hr This reaction produces a stable green-colored product, which exhibits maximum absorbance (λmax) at 670 nm. srce.hrnih.gov The method has been successfully applied to the quantification of various phenolic drugs in pharmaceutical formulations. srce.hr The reaction for phenolic drugs is typically carried out at room temperature. srce.hr

Analysis of Aromatic Amine Drugs

The same analytical approach using N,N-diethyl-p-phenylenediamine sulphate and potassium iodate can be adapted for the analysis of drugs containing an aromatic amine group. srce.hrnih.gov In this case, the oxidative coupling reaction yields a red-colored product with a maximum absorbance (λmax) at 550 nm. srce.hrnih.gov To facilitate the color development for aromatic amine drugs, the reaction is conducted on a water bath at a controlled temperature of 60 ± 5 °C for 10 minutes. srce.hr This technique has proven effective for the determination of several aromatic amine drugs, demonstrating good linearity and recovery in analyses. srce.hrnih.gov

Table 1: Analytical Parameters for Spectrophotometric Determination of Phenolic and Aromatic Amine Drugs

| Drug | Type | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Salbutamol Sulphate (SLB) | Phenolic | 1–7 | 0.14 | 3.2 x 10⁴ |

| Ritodrine Hydrochloride (RTD) | Phenolic | 2–22 | 0.21 | 1.9 x 10⁴ |

| Isoxsuprine Hydrochloride (IXP) | Phenolic | 1–17 | 0.51 | 1.5 x 10⁴ |

| Dapsone Hydrochloride (DAP) | Aromatic Amine | 1.5–12 | 0.44 | 2.5 x 10⁴ |

| Sulfamethoxazole (SFM) | Aromatic Amine | 2–25 | 0.33 | 1.6 x 10⁴ |

| Sulfadiazine (SFD) | Aromatic Amine | 2–21 | 0.37 | 1.8 x 10⁴ |

Colorimetric Sensing of Glutathione (B108866) and Dopamine (B1211576)

A sensitive and selective colorimetric sensing method for glutathione (GSH) and dopamine (DA) has been developed utilizing N,N-Dimethyl-p-phenylenediamine in a system with silver nanoparticles (Ag NPs). researchgate.netnih.gov This method leverages the interaction between the analytes and the DMPD-Ag NP system to produce distinct color changes. researchgate.net

In the detection of glutathione, the color of the DMPD assay changes from dark pink to colorless as the concentration of GSH increases. researchgate.netnih.gov For the detection of dopamine, the suspension's color shifts from dark pink to blue. researchgate.netnih.gov These distinct colorimetric responses allow for the selective dual detection of these two important biomolecules. The method demonstrates excellent sensitivity and selectivity, with real-time analysis in serum samples showing high recovery percentages. researchgate.netnih.gov

Table 2: Performance of the DMPD-Ag NP Colorimetric Sensor

| Analyte | Limit of Detection (LOD) | Recovery Percentage in Serum (GSH) | Recovery Percentage in Serum (DA) |

| Glutathione (GSH) | 141 nM | >95% | N/A |

| Dopamine (DA) | 245 nM | N/A | 80-90% |

Application in Redox Indicators and Enzyme Assays

This compound serves as a versatile chromogenic reagent in various analytical applications, particularly as a redox indicator and as a substrate in enzyme assays. Its utility stems from its ability to undergo a one-electron oxidation to form a stable and intensely colored radical cation, known as Wurster's Red. wikipedia.orgchemodex.com This transformation provides a basis for sensitive spectrophotometric measurement.

As a redox indicator, N,N-Dimethyl-p-phenylenediamine (DMPD) readily donates an electron in the presence of an oxidizing agent, yielding the DMPD•+ radical cation. chemodex.comfishersci.fi This radical has a characteristic deep red color, and its formation can be monitored to signal the endpoint of a redox titration or to quantify the concentration of an oxidant. wikipedia.orgmdpi.com The electrochemical oxidation of DMPD is complex and can vary depending on the pH of the medium. researchgate.net The principle is also applied in antioxidant assays; antioxidant compounds capable of donating a hydrogen atom can quench the color of the pre-formed DMPD•+ radical cation. chemodex.com The degree of decolorization is proportional to the antioxidant capacity of the sample. chemodex.com

A comparative analysis with the structurally similar N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) highlights key differences in their redox properties.

| Property | N,N-Dimethyl-p-phenylenediamine (DMPD) | N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) |

| Radical Cation | Wurster's Red wikipedia.org | Wurster's Blue nih.gov |

| Oxidation Potential | +0.15 V (vs. SCE) | +0.05 V (vs. SCE) |

| Radical Stability | Shorter half-life (seconds) | Longer half-life (minutes) |

| Molar Absorptivity | 9.8 mM⁻¹cm⁻¹ at 550 nm nih.gov | 12.5 mM⁻¹cm⁻¹ at 563 nm nih.gov |

In the field of enzymology, this compound is a widely recognized substrate, most notably for the copper-dependent oxidase enzyme, ceruloplasmin. nih.govnih.gov The enzymatic assay for ceruloplasmin relies on the enzyme's ability to catalyze the oxidation of DMPD. The rate of formation of the Wurster's Red radical cation is directly proportional to the ceruloplasmin activity in the sample and is typically measured spectrophotometrically around 550 nm. nih.govresearchgate.net This enzymatic assay is biologically relevant for investigating conditions like Wilson's disease, although its diagnostic utility can be complex in patients with concurrent liver disease. nih.govresearchgate.net

Research into the kinetics of ceruloplasmin with DMPD as a substrate has revealed curved Lineweaver-Burk plots. nih.gov This finding has been interpreted as evidence for two distinct types of substrate binding sites on the enzyme, which possess different Michaelis constants (Km) but similar maximum velocities (Vmax). nih.gov Beyond ceruloplasmin, DMPD also finds application in assays for other oxidoreductase enzymes, such as horseradish peroxidase, where it is oxidized in the presence of hydrogen peroxide to generate a quantifiable colored product.

The following table summarizes the key parameters for the application of DMPD in specific enzyme assays.

| Enzyme | Assay Principle | Wavelength of Detection | Molar Extinction Coefficient (ε) of Product |

| Ceruloplasmin | Enzymatic oxidation of DMPD to the Wurster's Red radical cation (DMPD•+). nih.gov | 550 nm nih.govresearchgate.net | 9.8 mM⁻¹cm⁻¹ nih.gov |

| Horseradish Peroxidase | H₂O₂-dependent oxidation of DMPD to a red pigment. | 515 nm | Not specified in the provided context. |

Biochemical and Biological Research on N,n Dimethyl P Phenylenediamine Sulfate Interactions

Role in Physiological Processes and Disease Models

N,N-Dimethyl-p-phenylenediamine sulfate (B86663) serves as a critical reagent in various biochemical assays, enabling researchers to explore complex physiological and pathological processes. Its utility spans investigations into cardioprotective mechanisms, the quantification of endogenous gaseous signaling molecules, and the assessment of systemic oxidative stress.

The compound is instrumental in studies examining the role of hydrogen sulfide (B99878) (H₂S) in the cardioprotection afforded by ischemic preconditioning. fishersci.com Ischemic preconditioning is a phenomenon where brief, non-lethal episodes of ischemia and reperfusion protect the heart from subsequent, more prolonged ischemic insults. Research in this area utilizes N,N-Dimethyl-p-phenylenediamine sulfate to measure the production of H₂S, a key signaling molecule believed to mediate these protective effects in rat hearts. fishersci.com

A primary application of this compound is in the quantification of endogenous hydrogen sulfide (H₂S). H₂S, a gasotransmitter generated during cysteine metabolism, is involved in numerous physiological processes. doi.org The measurement technique, often referred to as the methylene (B1212753) blue method, is a well-established colorimetric assay. nih.govnih.gov

In this assay, H₂S in a sample is trapped, typically with zinc acetate (B1210297). doi.orgnih.govoup.com Subsequently, in a highly acidic environment, this compound is added, followed by an iron (III) chloride (FeCl₃) solution. doi.orgnih.gov This triggers an oxidative coupling reaction, forming the intensely colored dye, methylene blue. nih.govnih.gov The concentration of the resulting methylene blue, which is directly proportional to the initial H₂S concentration, is then determined spectrophotometrically by measuring its absorbance at a wavelength of 670 nm. doi.orgnih.gov This method has been widely applied to quantify H₂S levels in various biological samples, including plasma and colonic tissue, to understand its role in both health and disease states like sepsis. fishersci.comdoi.org

Table 1: Methylene Blue Assay for H₂S Quantification

| Step | Reagent/Component | Purpose |

|---|---|---|

| 1 | Sample (e.g., plasma, tissue homogenate) | Source of Hydrogen Sulfide |

| 2 | Zinc Acetate | Traps H₂S to prevent its escape |

| 3 | This compound (in HCl) | Reacts with H₂S in the presence of an oxidant |

| 4 | Iron (III) Chloride (FeCl₃) (in HCl) | Oxidizing agent that facilitates the formation of Methylene Blue |

The assay is based on the ability of DMPD to form a stable and colored radical cation (DMPD•+) in the presence of oxidizing agents. researchgate.netwur.nlnih.gov When plasma is introduced to a DMPD solution, the hydroperoxides and other oxidizing species within the plasma oxidize DMPD. researchgate.net The amount of the resulting pink-colored radical cation is proportional to the total concentration of these oxidizing compounds. researchgate.netnih.gov The oxidative status of the sample can be quantified by measuring the absorbance of the DMPD•+ solution (typically at 505 nm) and is often expressed in hydrogen peroxide equivalents (HPE). researchgate.netwur.nlnih.gov This method provides a reliable tool for researchers to assess the systemic oxidative burden in pathologies linked to oxidative stress. researchgate.netnih.gov

Microbial Degradation and Biotransformation Studies

In the context of environmental science and bioremediation, N,N-Dimethyl-p-phenylenediamine is recognized as a metabolic intermediate in the breakdown of certain industrial pollutants, particularly azo dyes. Research has focused on identifying and characterizing microorganisms capable of its further degradation.

Studies have identified specific bacterial strains capable of degrading N,N'-dimethyl-p-phenylenediamine (DMPD), which is a toxic and mutagenic aromatic amine formed during the breakdown of azo dyes like Methyl Red. nih.gov The bacterial strains Klebsiella pneumoniae RS-13 and Acetobacter liquefaciens S-1 have been shown to degrade DMPD under aerobic conditions. nih.gov

Research comparing the two strains revealed that Klebsiella pneumoniae RS-13 was generally more efficient at degrading DMPD across a range of physicochemical conditions, including variations in pH, temperature, and nutrient levels. nih.gov It demonstrated effective degradation even at low concentrations of carbon and nitrogen sources within a pH range of 6 to 8. nih.gov Acetobacter liquefaciens S-1, however, showed comparable or better efficiency only when ethanol (B145695) was provided as the carbon and energy source. nih.gov These findings highlight the potential of specific bacterial strains, particularly Klebsiella pneumoniae RS-13, for the complete bioremediation of waste streams containing azo dyes and their hazardous intermediates. nih.gov

Table 2: Comparative Degradation of DMPD by Bacterial Strains

| Bacterial Strain | General Efficiency | Optimal Conditions Noted |

|---|---|---|

| Klebsiella pneumoniae RS-13 | More efficient under most conditions | Effective at low carbon/nitrogen levels; pH 6-8 |

The decolorization of azo dyes by microorganisms is typically an initial reductive step that cleaves the azo bond (-N=N-), which is responsible for the dye's color. mdpi.com This cleavage, often carried out by enzymes like azoreductases, breaks the larger dye molecule into smaller, colorless aromatic amines. mdpi.comnih.gov N,N'-dimethyl p-phenylenediamine (B122844) is one such intermediate metabolite that can be formed during the decolorization of specific azo dyes, for instance, Methyl Orange by the bacterium Kocuria rosea. nih.gov

While the initial decolorization step removes the color, the resulting aromatic amines can still be toxic. nih.gov Therefore, the complete bioremediation process requires a second stage: the degradation of these intermediates. The aerobic degradation of N,N'-dimethyl-p-phenylenediamine by bacteria like Klebsiella pneumoniae and Acetobacter liquefaciens represents this crucial second step, ensuring the complete breakdown of the dye into less harmful substances. nih.gov This two-stage process, involving initial anaerobic or anoxic decolorization followed by aerobic degradation of the amine intermediates, is a key strategy in the bioremediation of dye-contaminated effluents. mdpi.com

Allergenic Potential and Immunological Responses

N,N-Dimethyl-p-phenylenediamine and its salts are recognized for their potential to induce allergic contact dermatitis. Research has identified this compound as a contact allergen, particularly in occupational settings. Studies involving bacteriology technicians, for instance, have documented cases of allergic contact dermatitis resulting from exposure to N,N-Dimethyl-p-phenylenediamine used in laboratory reagents. nih.gov In these documented cases, individuals showed strong positive reactions in patch tests to N,N-Dimethyl-p-phenylenediamine. nih.gov

The immunological response is characteristic of a Type IV hypersensitivity reaction, mediated by T-cells. The allergenic potential of N,N-Dimethyl-p-phenylenediamine is closely linked to that of its parent compound, p-phenylenediamine (PPD), a well-established and potent contact sensitizer. nih.govopendermatologyjournal.com The mechanism of sensitization for PPD, which is informative for its derivatives, involves its function as a prohapten. A prohapten is a substance that becomes a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) after metabolic activation in the skin. nih.gov

For PPD, oxidation is a critical activation step, leading to the formation of reactive intermediates and products, such as Bandrowski's base, which are potent sensitizers. researchgate.net These reactive species then bind to skin proteins, forming hapten-protein conjugates that are recognized by the immune system's antigen-presenting cells, such as dendritic cells. researchgate.net This triggers the activation and proliferation of T-cells, leading to sensitization. Upon subsequent exposure, these memory T-cells orchestrate an inflammatory response, resulting in the clinical symptoms of allergic contact dermatitis. nih.gov

Interestingly, studies have shown that the immune response to PPD can differ among individuals, leading to clinical allergy, subclinical inflammation, or tolerance. nih.gov Research has also highlighted that not all individuals who develop sensitivity to N,N-Dimethyl-p-phenylenediamine show cross-reactivity to PPD. In the cases of the bacteriology technicians, patch tests for PPD were negative, suggesting that the dimethylated form possesses unique antigenic determinants. nih.gov

| Study Focus | Key Findings | Compound(s) Studied | Reference |

|---|---|---|---|

| Occupational Allergy | Documented cases of allergic contact dermatitis in bacteriology technicians. Strong positive patch test reactions to the compound. | N,N-Dimethyl-p-phenylenediamine | nih.gov |

| Cross-Sensitization | Patients allergic to N,N-Dimethyl-p-phenylenediamine did not show positive patch test reactions to p-phenylenediamine (PPD). | N,N-Dimethyl-p-phenylenediamine, p-Phenylenediamine | nih.gov |

| Sensitization Mechanism | PPD, a related compound, acts as a prohapten. Its oxidation products, like Bandrowski's base, are potent sensitizers that activate dendritic cells. | p-Phenylenediamine (PPD) | researchgate.net |

| Immune Response Variation | Exposure to PPD can up-regulate T-cell activation and inflammation pathways in both allergic and asymptomatic individuals, suggesting responses can range from tolerance to clinical allergy. | p-Phenylenediamine (PPD) | nih.gov |

Broader Toxicological Considerations in Biological Systems

Beyond its allergenic potential, this compound and its related free base exhibit broader toxicological effects on biological systems. Toxicological data classify the compound as acutely toxic if swallowed, in contact with skin, or if inhaled. nih.govthermofisher.comfishersci.com Phenylenediamine derivatives, as a class, can be potent poisons to the blood-making system, and chronic exposure may lead to congestion of the spleen. scbt.com

A significant toxicological concern is the compound's genotoxicity. The United States National Toxicology Program (US NTP) conducted genotoxicity tests on N,N-dimethyl-p-phenylenediamine. industrialchemicals.gov.au The results of these studies showed that the chemical tested positive for mutagenicity in Salmonella typhimurium (Ames test), indicating its potential to cause mutations in DNA. industrialchemicals.gov.au

At the cellular level, research on the closely related p-phenylenediamine (PPD) provides insights into potential cytotoxic mechanisms. Studies have demonstrated that PPD can induce apoptotic cell death in melanoma cells. nih.gov This cytotoxic effect was found to be concentration- and time-dependent. For example, treating B16-F10 melanoma cells with 100 µg/mL of PPD for 48 hours reduced the number of viable cells to approximately 20%. nih.gov This suggests that phenylenediamines can interfere with fundamental cellular processes, leading to programmed cell death.

The metabolic fate of these compounds is a key factor in their toxicity. As with its allergenic potential, metabolic activation is also relevant to its broader toxicity. Conversely, detoxification pathways, such as N-acetylation, can mitigate the adverse effects. Studies on PPD have shown that N-acetylation competes with the oxidation pathway; the acetylated derivatives did not induce a positive response in the local lymph node assay (LLNA), unlike PPD itself. researchgate.net This highlights the role of metabolic balance in determining the ultimate toxicological outcome in biological systems.

| Toxicological Endpoint | Finding | Compound Studied | Reference |

|---|---|---|---|

| Acute Toxicity | Classified as toxic if swallowed, in contact with skin, or inhaled. nih.govthermofisher.comfishersci.com | This compound | nih.govthermofisher.comfishersci.com |

| Genotoxicity | Positive for mutagenicity in Salmonella typhimurium (Ames test). | N,N-Dimethyl-p-phenylenediamine | industrialchemicals.gov.au |

| Systemic Effects (Chronic) | Arylamines as a class are poisons to the blood-making system and may cause spleen congestion with high chronic doses. scbt.com | Arylamines (general class) | scbt.com |

| Cytotoxicity | Induces apoptotic death in melanoma cells in a dose- and time-dependent manner. | p-Phenylenediamine (PPD) | nih.gov |

| Metabolism | N-acetylation is a detoxification pathway that competes with oxidation, which is required for sensitization. researchgate.net | p-Phenylenediamine (PPD) | researchgate.net |

Environmental Occurrence, Fate, and Remediation of P Phenylenediamine Derivatives

Prevalence in Environmental Compartments

While specific data for N,N-Dimethyl-p-phenylenediamine sulfate (B86663) is limited, studies on the broader class of p-phenylenediamines reveal their presence in various environmental compartments. This is largely attributed to sources such as the wear and degradation of rubber products, particularly tires, and the breakdown of certain industrial dyes.

Studies have confirmed the presence of several p-phenylenediamine (B122844) derivatives in fine airborne particulate matter (PM2.5). These compounds are released into the atmosphere from the abrasion of tires and other rubber materials. While specific concentrations for N,N-Dimethyl-p-phenylenediamine sulfate in PM2.5 are not widely documented, research on related PPDs in urban air indicates their ubiquitous nature. For instance, a study in two Chinese megacities detected a range of PPD-derived quinones (PPD-Qs), transformation products of PPDs, at concentrations from 3.61 to 8480 pg/m³. researchgate.net Higher levels were observed at roadside locations, suggesting a significant contribution from vehicle emissions. researchgate.net

Table 1: Concentration of Total p-Phenylenediamines (PPDs) and their Quinone Derivatives (PPD-Qs) in PM2.5 from two Chinese Megacities

| Location | Compound Class | Concentration Range (pg/m³) |

|---|---|---|

| Taiyuan | PPD-Qs | 5.59 - 8480 |

| Guangzhou | PPD-Qs | 3.61 - 4490 |

This table presents the concentration range of PPD-derived quinones (PPD-Qs) detected in PM2.5 samples. Specific data for this compound was not available. researchgate.net

PPDs have been widely detected in various dust matrices. Research has shown that dust from roads, parking lots, and vehicles contains higher concentrations of these compounds compared to house dust, further linking their presence to tire wear. One study reported median concentrations of total PPDs to be 226 ng/g in road dust, 232 ng/g in parking lot dust, and 156 ng/g in vehicle dust, which is significantly higher than the 14.0 ng/g found in house dust. researchgate.net

Table 2: Median Concentrations of Total p-Phenylenediamines (PPDs) in Various Dust Matrices

| Dust Matrix | Median Concentration (ng/g) |

|---|---|

| Road Dust | 226 |

| Parking Lot Dust | 232 |

| Vehicle Dust | 156 |

| House Dust | 14.0 |

This table shows the median concentrations of total PPDs in different dust environments. Data specific to this compound was not provided in the source. researchgate.net

The occurrence of PPDs in aquatic environments is also documented. N,N-Dimethyl-p-phenylenediamine has been identified as a degradation product of certain azo dyes in wastewater. acs.org A comprehensive study of four wastewater treatment plants (WWTPs) in Hong Kong found total concentrations of PPDs in the influent to be between 2.7 and 90 ng/L, while their transformation products, PPD-Qs, were found in concentrations ranging from 14 to 830 ng/L. researchgate.net In the effluent, the concentrations of PPDs and PPD-Qs were reduced to 0.59–40 ng/L and 2.8–140 ng/L, respectively. researchgate.net Furthermore, PPDs and their derivatives can accumulate in biosolids and sediments. Spatial analysis has shown a decreasing trend of total PPDs and PPD-Qs concentrations from urban rivers to estuaries, coasts, and deep-sea regions. researchgate.net

Table 3: Concentrations of Total p-Phenylenediamines (PPDs) and their Quinone Derivatives (PPD-Qs) in Wastewater and Sediment

| Sample Matrix | Compound Class | Concentration Range |

|---|---|---|

| WWTP Influent | PPDs | 2.7 - 90 ng/L |

| WWTP Influent | PPD-Qs | 14 - 830 ng/L |

| WWTP Effluent | PPDs | 0.59 - 40 ng/L |

| WWTP Effluent | PPD-Qs | 2.8 - 140 ng/L |

| Urban River Sediment | PPDs | Median: 39.7 ng/g |

| Urban River Sediment | PPD-Qs | Median: 15.2 ng/g |

This table summarizes the concentration ranges of total PPDs and PPD-Qs in wastewater and the median concentrations in urban river sediment. Specific data for this compound was not available in the cited research. researchgate.net

Environmental Transformation Products and Pathways

N,N-Dimethyl-p-phenylenediamine and its related compounds can undergo various transformation processes in the environment, leading to the formation of new chemical species. Oxidation is a key pathway for the degradation of these compounds.

A significant transformation pathway for p-phenylenediamines is their oxidation to form quinone derivatives. These reactions can be facilitated by various environmental oxidants. The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines is known to produce p-quinonediimines. rsc.org The presence of PPD-derived quinones (PPD-Qs) in various environmental samples, such as PM2.5 and dust, confirms that this is a relevant environmental fate process. researchgate.net For example, a major ozonation product of N-(1,3-dimethylbutyl)-N′-phenyl-1,4-phenylenediamine (6PPD) is its corresponding quinone, 6PPD-quinone. researchgate.net

Ozonation is a common water treatment process and can also occur naturally in the atmosphere. Studies have shown that ozonation of N,N-dimethyl-p-phenylenediamine can lead to the formation of N-nitrosodimethylamine (NDMA), a disinfection byproduct of health concern. researchgate.netupc.edu In one study, the ozonation of a 0.05 mM solution of N,N-dimethyl-p-phenylenediamine resulted in the formation of 1600 ng/L of NDMA. researchgate.net The formation of NDMA from N,N-dimethyl-p-phenylenediamine during ozonation was found to increase with a rise in pH from 6 to 8. researchgate.net

The oxidative degradation of N,N-Dimethyl-p-phenylenediamine can also be catalyzed by metal ions. For instance, the oxidation of this compound by hydrogen peroxide can be catalyzed by iron(III). acs.org In biological systems, enzymes such as laccase can also contribute to the oxidation of arylamines like N,N-dimethyl-p-phenylenediamine. upc.edu

Ecological Impact and Risk Assessment of this compound

The release of this compound into the environment raises concerns due to its potential ecological impact. As a derivative of p-phenylenediamine, its behavior and effects in ecosystems, particularly in aquatic environments, are of significant interest.

Aquatic Toxicity Studies

While comprehensive aquatic toxicity data for this compound is not extensively available in peer-reviewed literature, safety data sheets consistently indicate that the compound is harmful to aquatic organisms. General classifications often label it as hazardous to the aquatic environment.

To provide context, studies on related p-phenylenediamine (PPD) derivatives offer insights into the potential aquatic toxicity. For instance, the oxidized product of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), known as 6PPD-quinone, has been identified as highly toxic to coho salmon, with a lethal concentration (LC50) of 95 ng/L. Although this compound is a different molecule, this highlights the potential for significant aquatic toxicity within the broader class of p-phenylenediamine derivatives.

A study on the acute toxicity of p-phenylenediamine (PPD) in the brine shrimp Artemia salina provides further context. The 48-hour LC50 for PPD was determined to be 52.0-52.3 mg/L at 28°C and 81.8-164.9 mg/L at 22°C, indicating that temperature can influence its toxicity.

| Compound | Species | Exposure Duration | Endpoint | Concentration | Notes |

| 6PPD-quinone | Coho salmon (Oncorhynchus kisutch) | Not Specified | LC50 | 95 ng/L | Highly toxic transformation product of 6PPD. |

| p-Phenylenediamine (PPD) | Brine shrimp (Artemia salina) | 48 hours | LC50 | 52.0-52.3 mg/L | at 28°C |

| p-Phenylenediamine (PPD) | Brine shrimp (Artemia salina) | 48 hours | LC50 | 81.8-164.9 mg/L | at 22°C |

This table presents data for related p-phenylenediamine compounds to provide context due to the limited specific data for this compound.

Species-Specific Toxic Effects

Detailed species-specific toxic effects for this compound are not well-documented in publicly available research. However, based on the toxicity of related compounds, it is plausible that it could have detrimental effects on various aquatic organisms, including fish, invertebrates, and algae.

For example, a study on the effects of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) on zebrafish (Danio rerio) embryos and larvae showed a 96-hour LC50 of 2.2 mg/L. researchgate.net Exposure to 6PPD also led to decreased hatchability, reduced body length, and deformities, indicating developmental toxicity. researchgate.net These findings suggest that other p-phenylenediamine derivatives, potentially including this compound, could elicit similar sublethal effects on aquatic life.

Remediation Strategies for Contaminated Environments

Given the potential environmental risks associated with p-phenylenediamine derivatives, effective remediation strategies for contaminated soil and water are crucial. Research has explored both biotechnological and physico-chemical methods for the degradation and removal of these compounds.

Biotechnological Approaches for Degradation

Bioremediation offers an environmentally friendly approach to breaking down organic pollutants. Studies have identified microorganisms capable of degrading p-phenylenediamine and its derivatives.

In one study, two bacterial strains, Klebsiella pneumoniae RS-13 and Acetobacter liquefaciens S-1, were found to degrade N,N'-dimethyl-p-phenylenediamine under aerobic conditions. nih.gov Klebsiella pneumoniae RS-13 was particularly efficient, capable of degrading the compound under a range of physicochemical conditions and at low levels of carbon and nitrogen. nih.gov

Another study investigated the microbial transformation of N,N-dimethyl-p-phenylenediamine by Alcaligenes sp. DM4, which was isolated from soil treated with the amine. This bacterium was able to utilize the compound as a source of both carbon and nitrogen for growth.

| Microorganism | Target Compound | Key Findings |

| Klebsiella pneumoniae RS-13 | N,N'-dimethyl-p-phenylenediamine | Efficient degradation under various aerobic conditions. |

| Acetobacter liquefaciens S-1 | N,N'-dimethyl-p-phenylenediamine | Capable of degradation, though less efficient than K. pneumoniae RS-13 under most conditions. |

| Alcaligenes sp. DM4 | N,N-dimethyl-p-phenylenediamine | Utilized the compound as a source of carbon and nitrogen. |

Other Physico-Chemical Treatment Methods

Various physico-chemical treatment methods have been investigated for the removal of p-phenylenediamine derivatives from water, including adsorption and advanced oxidation processes (AOPs).

Adsorption: Activated carbon has shown effectiveness in adsorbing p-phenylenediamine (PPD) from aqueous solutions. One study demonstrated that activated carbons prepared from Jatropha curcas and Terminalia catappa seed coats had adsorption capacities of 32.4 mg/g and 45.5 mg/g for PPD, respectively. kwasu.edu.ng The adsorption process was found to be influenced by factors such as initial concentration, pH, and temperature. kwasu.edu.ng

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).

Photocatalytic Degradation: The photocatalytic degradation of p-phenylenediamine using titanium dioxide (TiO2)-coated magnetic poly(methyl methacrylate) microspheres has been demonstrated. nih.gov This process involves the generation of reactive oxygen species that break down the PPD molecule. The efficiency of degradation is influenced by the initial concentration of PPD, the dosage of the photocatalyst, and the intensity of UV illumination. nih.gov

Ozonation: Ozonation has been shown to be an effective method for the degradation of o-phenylenediamine (B120857) in wastewater. In a study using a rotor-stator reactor, ozonation achieved a degradation ratio of up to 94.6% and a chemical oxygen demand (COD) reduction of 61.2%. nih.gov The efficiency of the process was dependent on operational parameters such as initial pH, temperature, and ozone concentration. nih.gov

| Treatment Method | Target Compound | Key Findings |

| Adsorption on Activated Carbon | p-Phenylenediamine (PPD) | Adsorption capacities of 32.4 mg/g and 45.5 mg/g were achieved with activated carbons from different sources. kwasu.edu.ng |

| Photocatalytic Degradation (TiO2) | p-Phenylenediamine (PPD) | Effective degradation influenced by initial concentration, catalyst dosage, and UV intensity. nih.gov |

| Ozonation | o-Phenylenediamine (o-PDA) | Achieved up to 94.6% degradation in a rotor-stator reactor. nih.gov |

Role in Polymer Chemistry and Rubber Processing

N,N-Dimethyl-p-phenylenediamine and its derivatives are significant in polymer chemistry, particularly within the rubber industry, where they function as crucial additives to enhance the durability and performance of rubber products. chembroad.comakrochem.com

While specific mechanisms for this compound are not extensively detailed in isolation, its role can be understood in the context of amine-based accelerators. The vulcanization of rubber with sulfur alone is a slow and inefficient process, requiring high temperatures and long durations, and resulting in products with poor mechanical properties. lusida.com Accelerators are introduced to increase the rate of vulcanization, lower the required temperature, and improve the properties of the vulcanized rubber (vulcanizate).

The general mechanism for amine-based accelerators involves the formation of an active vulcanizing agent. The accelerator reacts with sulfur to form a complex. This complex then donates sulfur to the rubber molecules (polymers), creating cross-links between the polymer chains. yg-1.com This process, known as vulcanization, transforms the tacky, plastic rubber into a strong, elastic material.

Accelerators are often used in conjunction with activators like zinc oxide and stearic acid. In such systems, the accelerator can form a complex with the zinc salt, which then reacts with sulfur molecules. yg-1.com This leads to the formation of a reactive intermediate that contains a polysulfide chain with the accelerator group at the end. This intermediate then reacts with the rubber to form cross-links. yg-1.com The use of secondary accelerators, such as guanidines, thiurams, and dithiocarbamates, can further increase the speed of vulcanization. lusida.com

The efficiency of an accelerator is judged by several factors, including the vulcanization rate, the scorch time (the premature vulcanization of the rubber compound), and the physical and mechanical properties of the final vulcanizate. yg-1.com

N,N-Dimethyl-p-phenylenediamine belongs to the class of p-phenylenediamine (PPD) antidegradants, which are widely used to protect rubber from environmental degradation. sciensage.infonih.gov These compounds possess both antiozonant and antioxidant properties. chembroad.comakrochem.com

Antioxidant Functionality: Oxidation in rubber is a free-radical chain reaction initiated by heat, light, or mechanical stress. akrochem.com Antioxidants function by interrupting this chain reaction. PPDs, including N,N-Dimethyl-p-phenylenediamine derivatives, act as radical scavengers. chembroad.comresearchgate.net They can donate a hydrogen atom to the peroxy radicals in the rubber, which are responsible for propagating the oxidative chain reaction. This converts the reactive radicals into more stable species, thus slowing down the degradation process. researchgate.net

Antiozonant Functionality: Ozone is highly reactive and can readily attack the double bonds present in the polymer chains of unsaturated rubbers like natural rubber, SBR, and NBR. This leads to the formation of cracks on the rubber surface, a phenomenon known as ozone cracking. google.com

PPD antiozonants protect rubber through a combination of mechanisms. They can migrate to the surface of the rubber and react with ozone before it can attack the polymer chains. sciensage.inforesearchgate.net This sacrificial reaction forms a protective layer on the surface. Additionally, PPDs can scavenge the free radicals formed during the ozonation of rubber, preventing further chain scission and degradation. researchgate.net Some studies suggest that the oxidation products of PPDs can also form a protective film on the rubber surface.

The effectiveness of a PPD antiozonant is related to its ability to migrate to the surface and its reactivity towards ozone. N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a related and widely studied PPD, is known for its fast migration to the polymer surface, providing excellent protection against both static and dynamic ozone exposure. sciensage.infody-chem.com

| Property | Function of N,N-Dimethyl-p-phenylenediamine Derivatives |

| Vulcanization | Acts as an accelerator, increasing the rate of sulfur cross-linking in rubber. |

| Antioxidant | Functions as a radical scavenger, terminating the chain reactions of oxidation. |

| Antiozonant | Migrates to the rubber surface to react with and neutralize ozone, preventing cracking. |

Applications in Dye Synthesis and Pigment Chemistry

N,N-Dimethyl-p-phenylenediamine is a key intermediate in the synthesis of various dyes and pigments. rasayanjournal.co.inhimedialabs.com Its chemical structure, featuring two amine groups on a benzene (B151609) ring, makes it a versatile building block for creating chromophores, the parts of a molecule responsible for its color.

One of the most well-known applications is in the synthesis of Methylene (B1212753) Blue. rasayanjournal.co.in This is achieved through the oxidation of N,N-Dimethyl-p-phenylenediamine in the presence of sodium thiosulfate, followed by reaction with dimethylaniline and subsequent cyclization to form the thiazine (B8601807) dye. wikipedia.org

The compound is also used in the production of other dyes and pigments. For instance, it is a precursor in the synthesis of p-dimethylamino benzene diazo sodium sulfonate, which has applications as a fungicide. rasayanjournal.co.in In the context of dye chemistry, N,N-Dimethyl-p-phenylenediamine can be diazotized and then coupled with other aromatic compounds to form azo dyes. The specific color of the resulting dye depends on the nature of the coupling partner.

Furthermore, in the reduction of certain dyes, such as methyl orange, N,N-dimethyl-p-phenylenediamine is formed as a product. The reduction of the azo group in methyl orange cleaves the molecule, yielding N,N-dimethyl-p-phenylenediamine and sulfanilic acid. researchgate.net

The compound also serves as a photographic developer dye, highlighting its importance in imaging and coloration technologies. rasayanjournal.co.inresearchgate.net

Advanced Materials: Covalent Organic Frameworks (COFs) and Related Structures

While direct applications of this compound in the synthesis of Covalent Organic Frameworks (COFs) are not widely documented, the broader class of phenylenediamines are foundational monomers for creating porous organic polymers and related structures due to their reactive amine groups. The principles of polymerization involving phenylenediamines can be extended to understand their potential role in forming advanced materials.

The chemical oxidative polymerization of p-phenylenediamine and its derivatives, such as 2,5-dimethyl-p-phenylenediamine and 2,3,5,6-tetramethyl-p-phenylenediamine, can be carried out using oxidants like ammonium (B1175870) persulfate. researchgate.nettandfonline.com These reactions lead to the formation of poly(p-phenylenediamine)s. The properties of these polymers, such as solubility and thermal stability, are influenced by the substituents on the phenylenediamine monomer and the polymerization conditions. researchgate.nettandfonline.com For example, polymers derived from methylated phenylenediamines show improved solubility in common organic solvents compared to the unsubstituted poly(p-phenylenediamine). researchgate.nettandfonline.com These polymers have been shown to be thermally stable, decomposing at temperatures above 400°C. researchgate.nettandfonline.com

The ability of phenylenediamines to form extended polymeric structures through the reaction of their amine groups is the fundamental chemistry that underpins the formation of COFs. COFs are crystalline porous polymers with well-defined structures, typically formed through reversible reactions that allow for error correction and the formation of highly ordered networks. The amine groups of phenylenediamines can react with aldehydes, for example, to form imine-linked COFs. While specific research on this compound in this area is sparse, its structural similarity to other phenylenediamine monomers suggests its potential as a building block for novel porous organic materials.

Functional Materials: Phenazine (B1670421) Class Substrates

N,N-Dimethyl-p-phenylenediamine serves as a precursor for the synthesis of phenazine-based compounds. For instance, a phenazine class substrate named Ferbamine has been synthesized from N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025). nih.gov The synthesis involves the neutralization of the dihydrochloride salt with sodium carbonate, followed by an oxidative coupling reaction using ammonium persulfate as the oxidizing agent at low temperatures. nih.gov The ratio of the oxidizing agent to the N,N-dimethyl-p-phenylenediamine is a critical parameter for optimizing the yield of the desired phenazine product and minimizing the formation of by-products. nih.gov

Phenazine derivatives are of interest due to their diverse applications, including in the development of high-throughput screening assays for enzymes like laccase. nih.gov Laccases are enzymes with broad substrate specificity and are used in various biotechnological applications. The development of new substrates for these enzymes is crucial for discovering and characterizing novel laccases.

Electrochemical Systems and Sensor Development

N,N-Dimethyl-p-phenylenediamine and its polymers are utilized in the development of electrochemical sensors and biosensors due to their electroactive properties. nih.govmdpi.com Polyaniline and its derivatives, including polymers of phenylenediamine, are known for their electrical conductivity and redox activity, making them suitable for use as electrode materials. mdpi.com

For example, a label-free electrochemical immunosensor for the detection of the protein biomarker neuron-specific enolase (NSE) was constructed using a nanocomposite of poly(p-phenylenediamine) and graphene. nih.gov In this sensor, the nanocomposite exhibited excellent electrocatalytic activity towards the oxidation of ascorbic acid. The detection of NSE was based on the obstruction of this electrocatalytic oxidation when the NSE antigen binds to the anti-NSE antibody immobilized on the electrode surface. nih.gov This immunosensor demonstrated a wide linear range and a low detection limit for NSE. nih.gov

The development of sensors based on p-phenylenediamine derivatives often involves the electropolymerization of the monomer onto an electrode surface. mdpi.com The resulting polymer film can then be used to detect various analytes. The sensitivity and selectivity of these sensors can be enhanced by creating molecularly imprinted polymers or by incorporating other materials like nanoparticles or graphene. researchgate.net

Historical and Contemporary Use of this compound in Hair Dye Formulations

This compound has carved a niche within the complex chemistry of oxidative hair coloring, valued for its role as a primary intermediate, particularly in the formation of darker hair shades. Its application has evolved over time, influenced by technological advancements, regulatory scrutiny, and the ongoing search for more effective and safer hair dye components.

Historical Context and Initial Applications

The use of p-phenylenediamine (PPD) and its derivatives in hair dye dates back to the late 19th century. These compounds, known as primary intermediates or precursors, are colorless molecules that, when oxidized in the presence of a coupling agent, form larger color molecules within the hair shaft, leading to a permanent color change.

This compound, also known by trade names such as BASF Ursol Grey DM and as C.I. 76076, emerged as a variation of PPD. echemi.com Its primary function in early formulations was as an oxidation base to create a spectrum of colors, most notably grey, brown, and black shades. Historical patents and formulations often included a range of p-phenylenediamine derivatives to achieve specific color nuances and performance characteristics. The dimethyl substitution on the amine group was one of several modifications explored by chemists to fine-tune the resulting color and properties of the dye.

Role in Oxidative Hair Dye Chemistry

In permanent hair dye systems, this compound functions as a precursor that undergoes oxidation, typically by hydrogen peroxide, in an alkaline environment. This oxidation process forms a reactive intermediate. This intermediate then reacts with various coupler molecules to produce a range of colored compounds. The final hair color is the result of a complex mixture of these newly formed dyes. The choice of couplers in conjunction with this compound dictates the final shade, allowing for a broad palette of colors from a limited number of intermediates.

Contemporary Use and Formulation Trends

In modern hair dye formulations, this compound continues to be utilized, although often in combination with other primary intermediates like p-phenylenediamine (PPD) and toluene-2,5-diamine sulfate. avivahealth.com This blending of primary intermediates allows formulators to achieve specific color targets and to enhance dye performance in terms of color intensity, longevity, and gray coverage.

The concentration of this compound in contemporary hair dye products is subject to regulatory limits, which can vary by region. Regulatory bodies often group p-phenylenediamine and its derivatives, making it challenging to pinpoint the specific maximum allowable concentration for this individual compound. For instance, the European Union's Cosmetics Directive includes p-phenylenediamines and their N-substituted derivatives in its list of restricted substances, with a general maximum concentration limit for use in oxidative hair dyes. cosmeticsinfo.org The Cosmetic Ingredient Review (CIR) Expert Panel has also reviewed the safety of this compound, contributing to the understanding of its use in cosmetic products. cir-safety.org

Recent analytical studies of commercial hair dyes have shown a wide range of concentrations for various phenylenediamines, reflecting the diverse formulations on the market. nih.gov While specific data for this compound is not always individually reported in broad market surveys, its presence is noted in the ingredient lists of various products, particularly those aiming for darker, cooler tones.

The table below summarizes the typical application characteristics of this compound in hair dye formulations.

| Characteristic | Description |

| Function | Primary Intermediate (Oxidation Base) |

| Typical Shades | Grey, Brown, Black |

| Mechanism | Oxidative coupling with color couplers |

| Oxidizing Agent | Typically Hydrogen Peroxide |

| Formulation pH | Alkaline |

Research and Performance Data